molecular formula C7H9NO2 B3083376 1-(Methoxyacetyl)cyclopropanecarbonitrile CAS No. 1142198-16-0

1-(Methoxyacetyl)cyclopropanecarbonitrile

Cat. No. B3083376
CAS RN: 1142198-16-0
M. Wt: 139.15 g/mol
InChI Key: PKNHTBBCTHWKIF-UHFFFAOYSA-N
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Description

1-(Methoxyacetyl)cyclopropanecarbonitrile is a biochemical used for proteomics research . It has a molecular formula of C7H9NO2 and a molecular weight of 139.15 .


Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 three-membered ring, 1 ketone (aliphatic), 1 nitrile (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

1-(Methoxyacetyl)cyclopropanecarbonitrile has a molecular formula of C7H9NO2 and a molecular weight of 139.15 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Electrospray Ionization-Mass Spectrometry Applications

Methoxyacetates, including derivatives similar to 1-(Methoxyacetyl)cyclopropanecarbonitrile, are studied for their response in electrospray ionization mass spectrometry (ESI-MS), which is crucial for the quantitative analysis of substitution patterns in carboxymethyl celluloses (CMC). These studies reveal the differences in complexation and ionization behaviors of methoxyacetates and their isomers, indicating their potential in analytical applications for understanding molecular interactions and stability in the ESI-MS process (M. Bol et al., 2017).

Synthetic Chemistry and Stereochemistry

Research into the reactivity of electron-deficient cyclopropane derivatives, which are structurally related to 1-(Methoxyacetyl)cyclopropanecarbonitrile, highlights their utility in synthesizing complex molecular structures with high stereoselectivity. These studies provide insights into the mechanisms of reactions involving arsonium ylides and cyclopropane derivatives, offering pathways to synthesize compounds with desired stereochemical configurations (Yali Chen et al., 2005).

Enzymatic Biotransformation

The biotransformation of cyclopropanecarbonitriles, which share functional groups with 1-(Methoxyacetyl)cyclopropanecarbonitrile, showcases the potential of microbial enzymes to selectively modify such compounds. This research demonstrates the feasibility of using nitrile hydratase/amidase-containing catalysts for the enantioselective synthesis of cyclopropanecarboxylic acids and amides, which are valuable in the production of pharmaceuticals and agrochemicals (Meining Wang & Guo-Qiang Feng, 2003).

Materials Science and Polymer Chemistry

The exploration of cyclopropane derivatives in the synthesis of polymers and materials science is also notable. Studies involving the polymerization behavior of vinylcyclopropane in the presence of cyclodextrins, for instance, reveal how modifications to the cyclopropane structure can influence polymerization mechanisms and outcomes. Such research underscores the role of cyclopropane derivatives in developing new materials with specific physical and chemical properties (V. Alupei & H. Ritter, 2001).

Safety and Hazards

1-(Methoxyacetyl)cyclopropanecarbonitrile is classified as an irritant . It’s important to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only in a well-ventilated area .

properties

IUPAC Name

1-(2-methoxyacetyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-4-6(9)7(5-8)2-3-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNHTBBCTHWKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxyacetyl)cyclopropanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Methoxyacetyl)cyclopropanecarbonitrile
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1-(Methoxyacetyl)cyclopropanecarbonitrile
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